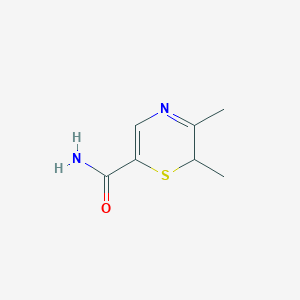

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-2H-1,4-thiazine-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-4-5(2)11-6(3-9-4)7(8)10/h3,5H,1-2H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXLYYKVEYENTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NC=C(S1)C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity of 2,3 Dimethyl 2h 1,4 Thiazine 6 Carboxamide

Synthetic Approaches for 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide and its Analogues

The synthesis of the 1,4-thiazine scaffold, a core component of various biologically active compounds, has been an area of significant research. Methodologies for constructing this heterocyclic system, including the specific functionalization required for derivatives like this compound, range from direct, single-step strategies to complex multi-step sequences and modern one-pot procedures. These approaches often focus on the efficient formation of the six-membered ring containing both sulfur and nitrogen atoms.

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the 1,4-thiazine ring in a single, efficient step from readily available precursors. A prominent method involves the reaction of 2-aminothiophenol (B119425) (2-ATP) with various electrophilic partners. For instance, the condensation of 2-ATP with α-haloketones or α-halocarbonyl compounds provides a straightforward route to 1,4-benzothiazine derivatives, which are structural analogues of 1,4-thiazines. nih.gov Similarly, reacting 2-ATP with compounds containing activated double or triple bonds, such as diethyl acetylenedicarboxylate (B1228247), can lead to the formation of the thiazine (B8601807) ring system. nih.gov These reactions typically proceed through an initial nucleophilic attack by the thiol group, followed by an intramolecular condensation involving the amino group to close the ring. nih.gov

Multi-Step Chemical Synthesis and Reaction Sequences

More complex 1,4-thiazine derivatives, particularly those with specific substituents like a carboxamide group, often require multi-step synthetic sequences. A relevant example is the synthesis of 2-substituted-1,2-thiazinane-6-carboxamide-1,1-dioxides, which shares a similar core structure. nih.gov This sequence demonstrates a reliable strategy for introducing the carboxamide functionality after the formation of the heterocyclic ring.

The general pathway can be outlined as follows:

Ring Formation: A six-membered cyclic sulfamoyl acetamide (B32628) ester is first synthesized. For example, N-aryl chloroacetamides can be converted to sulfamoyl chlorides and then cyclized with a suitable reagent like 1-bromo-3-chloropropane (B140262) to form the thiazinane ring, yielding an ester derivative such as ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-dioxide. nih.govsemanticscholar.org

Hydrolysis: The ester group is then hydrolyzed to the corresponding carboxylic acid using basic conditions, for example, with methanolic potassium hydroxide (B78521). nih.govsemanticscholar.org This step is crucial for preparing the precursor for the final amidation.

Amide Coupling: The resulting carboxylic acid is coupled with a desired amine to form the final carboxamide. This is typically achieved using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as N,N-dimethylpyridin-4-amine (DMAP). nih.gov

This multi-step approach offers the flexibility to introduce a wide variety of substituents on both the thiazine ring and the carboxamide nitrogen.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Cyclization | 1-bromo-3-chloropropane, K₂CO₃, DMF | Ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-dioxide | Not specified | nih.govsemanticscholar.org |

| 2 | Hydrolysis | Methanolic KOH | 2-Aryl-1,2-thiazinane-6-carboxylic acid-1,1-dioxide | Not specified | nih.govsemanticscholar.org |

| 3 | Amide Coupling | Target Amine, EDC/HCl, DMAP, THF | 2-Substituted-1,2-thiazinane-6-carboxamide-1,1-dioxide | 43–55% | nih.govsemanticscholar.org |

One-Pot Reaction Methodologies

One-pot, multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex heterocyclic systems like thiazines. researchgate.net These reactions combine three or more reactants in a single vessel to form a product that incorporates substantial portions of all starting materials, thereby avoiding the need for isolating intermediates. semanticscholar.org

A notable example is the three-component reaction (3-CR) for the synthesis of fused thiazine derivatives. nih.govmdpi.com This method involves the reaction of an isocyanide, a dialkyl acetylenedicarboxylate (such as DMAD or DEtAD), and a 2-amino-4H-1,3-thiazin-4-one derivative. semanticscholar.orgnih.gov The reaction proceeds through the formation of a zwitterionic intermediate from the isocyanide and the acetylenedicarboxylate. researchgate.netsemanticscholar.org This reactive intermediate is then trapped by the thiazine derivative, which contains both an acidic proton and a nucleophilic site, leading to the formation of a complex, fused dihydropyrimido[2,1-b] nih.govresearchgate.netthiazine dicarboxylate scaffold in good yields (76-85%). nih.govmdpi.com The efficiency of this one-pot method makes it an attractive strategy for rapidly generating libraries of complex thiazine-based compounds. researchgate.net

| Isocyanide | Acetylenedicarboxylate | Thiazine Derivative | Product | Yield (%) | Reference |

| tert-butyl isocyanide | Dimethyl acetylenedicarboxylate (DMAD) | 2-amino-4H-1,3-thiazin-4-one | Dimethyl 8-(tert-butylamino)-4-oxo-4,6-dihydropyrimido[2,1-b] nih.govresearchgate.netthiazine-6,7-dicarboxylate | 82% | mdpi.com |

| tert-butyl isocyanide | Diethyl acetylenedicarboxylate (DEtAD) | 2-amino-4H-1,3-thiazin-4-one | Diethyl 8-(tert-butylamino)-4-oxo-4,6-dihydropyrimido[2,1-b] nih.govresearchgate.netthiazine-6,7-dicarboxylate | 85% | mdpi.com |

| Cyclohexyl isocyanide | Diethyl acetylenedicarboxylate (DEtAD) | 2-amino-6-methyl-4H-1,3-thiazin-4-one | Diethyl 8-(cyclohexylamino)-2-methyl-4-oxo-4,6-dihydropyrimido[2,1-b] nih.govresearchgate.netthiazine-6,7-dicarboxylate | 85% | mdpi.com |

Condensation and Cycloaddition Reactions in Thiazine Ring Formation

The formation of the 1,4-thiazine ring is frequently accomplished through condensation and cycloaddition reactions. Condensation reactions are a cornerstone of heterocyclic synthesis. For instance, the reaction between 2-aminothiophenol and 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds can yield 1,4-benzothiazine derivatives through a sequence of addition and dehydration steps. nih.gov

Cycloaddition reactions, particularly the Diels-Alder or [4+2] cycloaddition, offer a powerful method for constructing the six-membered thiazine ring with high stereocontrol. nih.gov In this approach, a 1-thia-3-azabutadiene derivative acts as the diene component, which reacts with a suitable dienophile (an alkene or alkyne) to form the 4H-1,3-thiazine ring. researchgate.net The scope of this reaction has been expanded to include asymmetric synthesis of thiazine derivatives using catalysts like samarium triflate. nih.gov Furthermore, microwave-assisted three-component hetero-Diels-Alder reactions have been developed to synthesize optically active 1,3-thiazine derivatives from aromatic thioamides, arylaldehydes, and various alkenes. nih.gov These cycloaddition strategies are highly valuable for creating substituted thiazine rings that can be further elaborated. researchgate.net

Ring Transformation Reactions to Access 1,4-Thiazine Derivatives

Ring transformation reactions provide an elegant way to synthesize complex heterocyclic systems from other pre-existing rings. The Smiles rearrangement is a prominent intramolecular nucleophilic aromatic substitution that has been effectively used to synthesize 1,4-thiazine derivatives. An efficient synthesis of dipyrido-1,4-thiazines, for example, proceeds through an S→N type Smiles rearrangement of an intermediate 4,4'-dipyridinyl sulfide. researchgate.net This type of rearrangement is a powerful tool for constructing phenothiazine-like structures where benzene (B151609) rings are replaced by pyridine (B92270) or other heterocycles. researchgate.net

Another sophisticated method involves a domino reaction sequence that includes an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. This has been used to obtain polycyclic thiazine derivatives from thiazolium salts and salicylic (B10762653) aldehydes. researchgate.net While complex, these domino reactions allow for the construction of intricate molecular architectures from simple starting materials in a single operation. researchgate.net

Green Chemistry Principles in the Synthesis of Thiazine Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazine derivatives to create more environmentally benign and efficient processes. researchgate.netvietnamjournal.ru These approaches focus on reducing waste, avoiding hazardous solvents, and lowering energy consumption. nih.govijpsr.com

Key green synthetic strategies include:

Microwave-Assisted Synthesis: Microwave irradiation is used as an alternative energy source to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner products compared to conventional heating. nih.govresearchgate.net For example, the cyclization of 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one with thiourea (B124793) to produce 1,3-thiazine derivatives has been successfully performed under microwave conditions. nih.gov

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to enhance reaction rates and yields. The N-alkylation of sodium saccharin, a precursor for some thiazine derivatives, can be performed efficiently at lower temperatures and in shorter times using ultrasonic irradiation. nih.gov

Use of Green Solvents and Catalysts: Replacing toxic and volatile organic solvents with greener alternatives like water or ionic liquids is a central theme. researchgate.net Furthermore, the use of efficient and recyclable catalysts, such as the amino acid L-proline, has been reported for the synthesis of 1,4-thiazine derivatives. nih.gov L-proline catalyzes the reaction of ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetates with aromatic aldehydes and amines, providing the desired products in good yields through an environmentally friendly process. nih.gov

Multicomponent Reactions (MCRs): As discussed in section 2.1.3, one-pot MCRs are inherently green as they reduce the number of synthetic steps, minimize solvent usage for purification of intermediates, and save energy. researchgate.net

These green methodologies are crucial for the sustainable development of new synthetic routes toward medicinally important thiazine compounds. nih.govvietnamjournal.ru

Catalytic Methods for Thiazine Synthesis (e.g., Cu-catalyzed, HCl-catalyzed)

The synthesis of the 1,4-thiazine ring system can be achieved through various catalytic methods, which offer efficiency and control over the reaction pathways. Copper- and acid-catalyzed reactions are particularly prominent in the literature for constructing this heterocyclic core.

Copper-Catalyzed Synthesis: Copper catalysts are versatile in forming the carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds essential for the thiazine ring. One efficient method involves a copper-mediated Ullmann coupling reaction to produce 1,4-benzothiazine derivatives. nih.gov For instance, the reaction of 2-bromothiophenol (B30966) with N-alkyl-substituted chloroacetamide in the presence of a Cu(acac)₂ catalyst leads to the desired fused thiazine products. nih.gov Furthermore, copper–organic frameworks, such as Cu–MOF-74, have been successfully employed as catalysts for synthesizing 3-aryl- and 3-alkyl-4H-benzo[b] nih.govrsc.orgthiazine-4-carbonitriles from 2-aminobenzothiazoles. beilstein-journals.org

Copper(I) salts have also proven effective in catalyzing the 1,4-conjugate addition of Grignard reagents to thiochromones, which are structurally related to the thiazine core. mdpi.com This approach allows for the synthesis of a wide array of 2-substituted thiochroman-4-ones, demonstrating the utility of copper catalysis in functionalizing sulfur-containing heterocycles. mdpi.com

Table 1: Examples of Copper-Catalyzed Reactions for Thiazine and Related Syntheses

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Cu(acac)₂ | 2-bromothiophenol, N-alkyl-substituted chloroacetamide | 1,4-Benzothiazine derivatives | nih.gov |

| Cu–MOF-74 | 2-aminobenzothiazoles | 3-Aryl/Alkyl-4H-benzo[b] nih.govrsc.orgthiazine-4-carbonitriles | beilstein-journals.org |

Acid-Catalyzed Synthesis: Acid catalysis provides an alternative route to the 1,4-thiazine system, often through molecular rearrangement pathways. A notable example is the hydrochloric acid (HCl)-catalyzed rearrangement of 1,4-oxathiin (B13834599) carboxamides. lookchem.com When treated with concentrated HCl in acetonitrile (B52724) at elevated temperatures, these oxathiin precursors undergo a transformation to yield 2-acetyl-4-phenyl-2H-1,4-thiazin-3(4H)-one. lookchem.com This reaction highlights the role of strong acids in facilitating the cleavage and reformation of bonds necessary to convert the 1,4-oxathiin ring into the more stable 1,4-thiazine core. lookchem.com

Chemical Reactivity and Reaction Mechanisms of the 1,4-Thiazine System

The chemical behavior of the 1,4-thiazine ring is dictated by the presence of nitrogen and sulfur heteroatoms, which influence the electron distribution and create sites for electrophilic and nucleophilic attack. The ring system is also susceptible to various intramolecular rearrangements and ring-opening reactions.

The 1,4-thiazine ring possesses a distinct electronic character. The nitrogen and sulfur atoms are electron-withdrawing, which can render the carbon atoms in the ring electrophilic and susceptible to attack by nucleophiles. The reactivity of such heterocyclic systems can be understood using Frontier Molecular Orbital (FMO) theory, where a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophilic thiazine core indicates higher reactivity. mdpi.com The reactivity of the thiazine core with nucleophiles is comparable in nature to other activated aromatic systems. mdpi.com Nucleophiles such as amines and hydrazines can react with electrophilic centers on the thiazine ring, leading to substitution or addition products. researchgate.net The nucleophilicity of the attacking species is a critical factor, with structural features like alkyl substitution influencing reaction rates. researchgate.net

The 1,4-thiazine framework and related structures can undergo several types of intramolecular rearrangements, which are valuable transformations in synthetic chemistry.

The Smiles rearrangement is a prominent intramolecular nucleophilic aromatic substitution. nih.govresearchgate.net This rearrangement is a key step in the synthesis of phenothiazines and azaphenothiazines, where an S-N type rearrangement is followed by a C-S cyclization to form the characteristic tricyclic structure. researchgate.net The reaction conditions, including the presence of a base or acid, can significantly influence the reaction pathway and efficiency. researchgate.net Recently, a visible light-mediated radical Smiles rearrangement has been developed, which proceeds via a photocatalytic cycle and allows for the efficient introduction of specific functional groups under mild conditions. nih.gov

Other rearrangements include nih.govrsc.org sigmatropic shifts , which have been observed in the rearrangement of sulphonium ylides derived from 1H-1,4-thiazines, leading to the formation of isomeric 2H-thiazines. rsc.org Additionally, 1,3-sulphur migrations have been identified in dihydro-1,4-thiazine systems. rsc.org

Table 2: Key Intramolecular Rearrangements in Thiazine and Related Systems

| Rearrangement Type | Description | Key Features | Reference |

|---|---|---|---|

| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution. | Can be base-catalyzed, acid-catalyzed, or photochemically-mediated (radical). Common in phenothiazine (B1677639) synthesis. | nih.govresearchgate.net |

| nih.govrsc.org Sigmatropic Shift | Rearrangement of sulphonium ylides. | Leads to isomeric 2H-thiazine structures. | rsc.org |

The 1,4-thiazine ring can be opened under certain conditions, leading to linear intermediates that may subsequently recyclize. A significant example is the reversible ring-opening polymerization of 1,4-thiazine-2,5-diones. nih.govresearchgate.net This process yields polythioesters composed of alternating α-amino acid and α-thioglycolic acid residues. The polymerization is reversible, indicating that the thiazine ring can be reformed from the polymer chain under suitable conditions. nih.govresearchgate.net

Another relevant mechanism is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) pathway. This has been observed in related heterocyclic systems, where the action of a base like potassium hydroxide induces the addition of a nucleophile, followed by the opening of a heterocyclic ring and subsequent recyclization to form a new, often isomeric, ring system. beilstein-journals.org

Advanced Structural Elucidation and Spectroscopic Characterization of 2,3 Dimethyl 2h 1,4 Thiazine 6 Carboxamide

Vibrational Spectroscopy Analysis (IR, FTIR)

Vibrational spectroscopy, specifically Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable insights into the functional groups present within a molecule. The predicted IR spectrum of 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide would exhibit a series of characteristic absorption bands corresponding to its distinct structural features.

The carboxamide group is expected to produce several prominent peaks. A primary amide would show two N-H stretching bands in the region of 3350-3180 cm⁻¹. libretexts.orgucla.edu The strong carbonyl (C=O) stretching vibration, often referred to as the Amide I band, is anticipated to appear in the range of 1690-1630 cm⁻¹. ucla.edupressbooks.pub The Amide II band, which arises from N-H bending and C-N stretching, is expected around 1640-1590 cm⁻¹.

The 1,4-thiazine ring and its substituents will also contribute to the vibrational spectrum. The C=C stretching vibration of the unsaturated thiazine (B8601807) ring is predicted to absorb in the 1680-1620 cm⁻¹ region. rdd.edu.iq The C-N and C-S stretching vibrations within the heterocyclic ring typically appear in the fingerprint region (below 1500 cm⁻¹), with C-N stretches around 1350-1200 cm⁻¹ and C-S stretches being weaker and appearing at lower wavenumbers. The methyl groups (C-H stretching) would show absorptions around 2950-2850 cm⁻¹. rdd.edu.iq

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Amide N-H | 3350 - 3180 | Stretch |

| Aromatic/Olefinic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H (Methyl) | 2950 - 2850 | Stretch |

| Amide C=O (Amide I) | 1690 - 1630 | Stretch |

| Thiazine C=C | 1680 - 1620 | Stretch |

| Amide N-H (Amide II) | 1640 - 1590 | Bend |

| C-N | 1350 - 1200 | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the methyl groups, the thiazine ring, and the amide group. The chemical shifts are influenced by the electronic environment of the protons.

The two methyl groups at the C2 and C3 positions are in different chemical environments. The C2-methyl group, being adjacent to a stereocenter and the sulfur atom, might appear as a singlet or a doublet depending on the chirality and coupling, with an expected chemical shift in the range of δ 1.2-1.6 ppm. The C3-methyl group, attached to a double bond, would likely resonate further downfield, around δ 2.0-2.5 ppm.

The proton at C2 of the thiazine ring, being a methine proton adjacent to sulfur and a methyl group, is predicted to have a chemical shift in the range of δ 3.0-3.5 ppm. The olefinic proton at C5 of the thiazine ring would be deshielded and is expected to appear in the region of δ 5.5-6.5 ppm.

The amide protons (-CONH₂) would typically appear as two broad singlets due to restricted rotation around the C-N bond and exchange phenomena. Their chemical shifts are highly dependent on the solvent and concentration and are expected in the range of δ 5.0-8.0 ppm. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C2-CH₃ | 1.2 - 1.6 | Singlet/Doublet |

| C3-CH₃ | 2.0 - 2.5 | Singlet |

| C2-H | 3.0 - 3.5 | Multiplet |

| C5-H | 5.5 - 6.5 | Singlet/Doublet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the carbon atoms in the thiazine ring, the methyl groups, and the carboxamide function.

The carbonyl carbon of the carboxamide group is the most deshielded and is predicted to have a chemical shift in the range of δ 165-175 ppm. wisc.edulibretexts.org The carbons of the thiazine ring will have varied chemical shifts based on their hybridization and proximity to heteroatoms. The sp² hybridized carbons (C3, C5, and C6) are expected to resonate in the downfield region of δ 110-150 ppm. The sp³ hybridized carbon at C2, bonded to sulfur and a methyl group, would likely appear in the range of δ 40-60 ppm.

The methyl carbons are expected to be in the upfield region of the spectrum. The C2-methyl carbon is predicted to be around δ 15-25 ppm, while the C3-methyl carbon, attached to a double bond, would be slightly more downfield, around δ 20-30 ppm. pdx.edu

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O | 165 - 175 |

| C 2 | 40 - 60 |

| C 3 | 120 - 140 |

| C 5 | 110 - 130 |

| C 6 | 130 - 150 |

| C2-C H₃ | 15 - 25 |

Mass Spectrometry (MS, EIMS) for Molecular Ion and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular weight of the compound and insights into its fragmentation pattern. The molecular ion peak [M]⁺ for this compound (C₇H₁₀N₂OS) would be expected at m/z 170.

The fragmentation of the molecular ion would likely proceed through several pathways characteristic of amides and heterocyclic compounds. A common fragmentation for primary amides is the loss of the amino group (-NH₂) as a neutral radical, leading to an [M-16]⁺ ion. Another possibility is the cleavage of the C-C bond adjacent to the carbonyl group, resulting in the loss of the entire carboxamide group (-CONH₂) as a radical, giving an [M-44]⁺ ion.

Fragmentation of the thiazine ring could involve the loss of small neutral molecules. For instance, the cleavage of the C-S and C-N bonds could lead to the expulsion of a methyl group ([M-15]⁺) or other fragments. The presence of the stable thiazine ring might lead to a relatively intense molecular ion peak. libretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 170 | [M]⁺ (Molecular Ion) |

| 155 | [M - CH₃]⁺ |

| 154 | [M - NH₂]⁺ |

X-ray Diffraction Studies for Solid-State Structure Determination

While a specific crystal structure for this compound is not available, analysis of related 1,4-thiazine derivatives can provide a predictive model for its solid-state conformation. researchgate.netmdpi.com X-ray diffraction studies on similar heterocyclic systems reveal that the 1,4-thiazine ring can adopt various conformations, including boat and half-chair forms, depending on the substituents. mdpi.com

For this compound, the presence of the sp² hybridized centers at C3, C5, and C6 would likely lead to a partially planarized ring system. The C2 atom, being an sp³ hybridized stereocenter, would introduce a pucker in the ring. A half-chair conformation is a plausible arrangement to minimize steric strain between the substituents.

The carboxamide group is generally planar, and its orientation relative to the thiazine ring would be a key conformational feature. In the solid state, it is highly probable that intermolecular hydrogen bonds would form between the amide N-H protons and the carbonyl oxygen of neighboring molecules, leading to the formation of dimers or extended chain structures. iucr.org These hydrogen bonding interactions play a crucial role in stabilizing the crystal lattice.

Table 5: Predicted General Crystallographic Parameters for this compound (Based on Analogy)

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for similar heterocycles) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Ring Conformation | Half-chair or distorted boat |

Crystallographic Parameters and Space Group Determination

The definitive three-dimensional structure of a crystalline solid is determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles. A key outcome of this analysis is the determination of the crystal system, unit cell parameters, and the space group, which describes the symmetry of the crystal lattice.

Should single crystals of this compound be analyzed, the resulting data would be presented in a format similar to the illustrative table below. This data would define the fundamental geometry of the crystal lattice. For example, related heterocyclic compounds often crystallize in monoclinic or orthorhombic systems. nih.gov

Illustrative Data Table: Crystallographic Parameters

| Parameter | Example Value (for a hypothetical analysis) |

|---|---|

| Chemical Formula | C₇H₁₀N₂OS |

| Formula Weight | 170.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.45 |

| c (Å) | 19.78 |

| β (°) | 104.5 |

| Volume (ų) | 1642.1 |

| Z (molecules/unit cell) | 4 |

Conformational Analysis of the Thiazine Ring System (e.g., Half-Chair Conformation)

The 1,4-thiazine ring is a six-membered heterocycle that is not planar. Its conformation is a critical aspect of its molecular structure, influencing its chemical reactivity and biological interactions. X-ray diffraction data allows for a precise analysis of the ring's puckering.

Thiazine and its derivatives commonly adopt non-planar conformations such as a half-chair, boat, or twist-boat form to minimize steric and torsional strain. nih.govnih.gov In many crystallographically characterized benzothiazine derivatives, the thiazine ring is found in a distorted half-chair conformation. nih.govnih.gov This conformation involves four atoms being roughly coplanar, with the other two atoms displaced on opposite sides of this plane. A detailed analysis for this compound would quantify the puckering parameters and torsion angles within the ring to definitively assign its conformation.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are crucial non-covalent interactions that dictate how molecules recognize each other and pack in the solid state. The this compound molecule contains hydrogen bond donors (the amide N-H) and acceptors (the amide carbonyl oxygen, the ring nitrogen, and the ring sulfur).

A crystallographic study would reveal the complete network of these interactions.

Intramolecular hydrogen bonds might occur between specific groups within the same molecule, leading to the formation of stable ring-like structures.

Intermolecular hydrogen bonds link neighboring molecules. For instance, the amide group is well-known for forming robust hydrogen-bonded dimers or chains, often involving N-H···O interactions. nih.gov These networks build the larger supramolecular architecture of the crystal.

The geometric parameters of these bonds (donor-acceptor distance, H-acceptor distance, and donor-H-acceptor angle) would be detailed as in the following illustrative table.

Illustrative Data Table: Hydrogen Bond Geometry

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N–H···O (Intermolecular) | 0.88 | 2.15 | 3.01 | 165 |

| C–H···O (Intermolecular) | 0.95 | 2.55 | 3.48 | 168 |

(D = Donor atom; A = Acceptor atom)

Hirshfeld Surface Analysis for Supramolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govresearchgate.netnih.gov It generates a unique three-dimensional surface for a molecule, color-coded to show contacts that are shorter than, equal to, or longer than the van der Waals radii of the interacting atoms.

This analysis produces two-dimensional "fingerprint plots" that summarize all intermolecular contacts. These plots provide a percentage contribution for each type of interaction, offering a clear picture of the forces governing the crystal packing. For a molecule like this compound, one would expect significant contributions from H···H, O···H, N···H, and C···H contacts. nih.gov This analysis provides deeper insight into the supramolecular structure beyond classical hydrogen bonds.

Illustrative Data Table: Hirshfeld Surface Contact Contributions

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.5 |

| O···H / H···O | 25.0 |

| C···H / H···C | 12.5 |

| N···H / H···N | 8.0 |

| S···H / H···S | 5.5 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This experimental data is compared against the theoretically calculated percentages based on the compound's molecular formula (C₇H₁₀N₂OS). A close agreement between the found and calculated values serves as crucial evidence for the purity and compositional integrity of a synthesized sample. researchgate.netbiointerfaceresearch.com

Data Table: Elemental Analysis for C₇H₁₀N₂OS

| Element | Theoretical (%) | Found (%) (Hypothetical) |

|---|---|---|

| Carbon | 49.39 | 49.45 |

| Hydrogen | 5.92 | 5.89 |

| Nitrogen | 16.46 | 16.51 |

Computational Chemistry and Theoretical Investigations of 2,3 Dimethyl 2h 1,4 Thiazine 6 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods, grounded in quantum mechanics, provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For instance, DFT has been employed to study various thiazine (B8601807) and thiazole (B1198619) derivatives. In a study on methoxyphenyl thiazole carboxamide derivatives, DFT analysis was used to calculate the frontier orbital energies (HOMO and LUMO) and the corresponding energy gap, which helps in evaluating the chemical reactivity of the compounds. researchgate.netnih.gov Similarly, the structures of 1,3-thiazine derivatives intended as anti-influenza agents were optimized at the DFT level (B3LYP/631G**) to achieve realistic structural conformations for further modeling. nih.gov These studies typically find that the distribution of electron density, characterized by HOMO and LUMO, is crucial for the molecule's interaction with biological targets.

Key parameters often derived from DFT studies include:

Total Energy: Indicates the stability of the molecular structure.

HOMO-LUMO Energy Gap: A smaller gap suggests higher chemical reactivity and lower kinetic stability.

Table 1: Representative DFT-Calculated Parameters for Related Heterocyclic Compounds (Note: This data is for structurally related compounds, not 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide)

| Compound Class | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Thiazolidinone Derivative | B3LYP/6-311G(d,p) | -5.88 | -2.28 | 3.60 | researchgate.net |

| Methoxyphenyl Thiazole Carboxamides | DFT | - | - | Varies | researchgate.net |

Quantum chemical calculations are instrumental in assessing the relative stability of different isomers and tautomers of a molecule. By calculating the Gibbs free energy (ΔG) of various forms, researchers can predict the most stable structure under specific conditions.

A relevant example is the study of benzo-1,4-thiazine derivatives, where quantum chemical calculations (ωB97xD/6-31G(d)) were performed to compare the stability of two isomers. beilstein-journals.orgnih.gov The calculations revealed a very small difference in Gibbs free energy (ΔG) of only 2.6 kJ·mol⁻¹, with the 2H-benzo-1,4-thiazine form being slightly more stable. beilstein-journals.orgnih.gov This type of analysis suggests that one tautomer may convert to the more stable form. beilstein-journals.orgnih.gov For this compound, similar theoretical studies could elucidate its preferred tautomeric form and conformational stability, which is crucial for understanding its chemical behavior and interactions.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

MEP maps are color-coded to indicate charge distribution:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

These maps are useful for understanding hydrogen-bonding interactions and predicting how a molecule will interact with a biological receptor. researchgate.net For this compound, an MEP map would likely show negative potential (red) around the oxygen and nitrogen atoms of the carboxamide group, identifying them as potential hydrogen bond acceptors. In contrast, the hydrogen atom of the amide group would exhibit a positive potential (blue), marking it as a hydrogen bond donor.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, particularly biological macromolecules like proteins and nucleic acids.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. The output of a docking study is typically a "docking score," which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Table 2: Examples of Molecular Docking Studies on Related Thiazine/Thiazole Derivatives (Note: This data is for structurally related compounds, not this compound)

| Compound Class | Protein Target | Docking Score Range (kcal/mol) | Key Interactions Observed | Reference |

|---|---|---|---|---|

| Methoxyphenyl Thiazole Carboxamides | COX-1 / COX-2 | -4.99 to -6.58 | Hydrogen bonding, π-π interactions | nih.gov |

| 2,4-Disubstituted Thiazole Derivatives | Tubulin | Not specified | Hydrogen bonding with Cys241 | nih.gov |

| 1,3-Thiazine Derivatives | Cytochrome P450 14-alpha demethylase | Not specified | Hydrophobic and hydrogen bond interactions | researchgate.net |

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. Following a molecular docking study, MD simulations are often performed on the predicted ligand-receptor complex to assess its stability and dynamic behavior. These simulations solve Newton's equations of motion for the system, providing insights into conformational changes and the persistence of key interactions identified in the docking pose.

MD simulations can confirm the stability of a docked pose, reveal how water molecules mediate interactions, and provide a more accurate estimation of binding free energy. While no specific MD simulations have been published for this compound, this technique is standard practice in computational drug design for validating potential drug candidates. For example, MD simulations have been used to confirm the stability and conformational behavior of thiazole-based hydrazones within the binding site of their target protein.

Pharmacophore Modeling of the this compound Scaffold

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com This approach is instrumental in virtual screening to identify novel compounds, understanding drug-receptor interactions, and guiding lead optimization. nih.gov For the this compound scaffold, pharmacophore models can be developed based on a set of active analogues to delineate the key molecular features responsible for their biological activity.

A hypothetical pharmacophore model for this scaffold would likely include several key features derived from its structure: a hydrogen bond acceptor (from the carbonyl oxygen of the carboxamide), a hydrogen bond donor (from the amide nitrogen), and hydrophobic features (from the dimethyl-substituted thiazine ring). The precise spatial arrangement of these features would be critical for biological recognition.

Table 1: Potential Pharmacophoric Features of the this compound Scaffold

| Feature Type | Potential Origin in Structure | Role in Molecular Recognition |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the carboxamide | Interaction with hydrogen bond donor residues in the target protein. |

| Hydrogen Bond Donor | Amide nitrogen of the carboxamide | Interaction with hydrogen bond acceptor residues in the target protein. |

| Hydrophobic Group | Dimethyl groups on the thiazine ring | Van der Waals interactions with hydrophobic pockets of the target. |

| Aromatic/Ring Feature | Thiazine ring | Potential for π-π stacking or other non-covalent interactions. |

The development of such a model enables the screening of large chemical databases to identify new molecules that match the pharmacophoric query, thus accelerating the discovery of potentially active compounds. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgijnrd.org These models are invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts.

The development of a predictive QSAR model for derivatives of this compound would involve several key steps. Initially, a dataset of compounds with varying structural modifications and their corresponding measured biological activities is compiled. Subsequently, a wide range of molecular descriptors are calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). nih.govresearchgate.net

The selection of the most relevant descriptors is a critical step, often achieved through statistical techniques like genetic function approximation (GFA). nih.gov The final predictive model is then built using various machine learning algorithms. For instance, studies on similar heterocyclic scaffolds have successfully employed both linear and non-linear methods. nih.govnih.gov The robustness and predictive power of the resulting model are then rigorously validated using internal and external validation techniques. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

| Physicochemical | LogP, Molar Refractivity | Hydrophobicity and polarizability. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electronic distribution and reactivity. jocpr.com |

| Topological | Wiener Index, Balaban Index | Molecular branching and connectivity. |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule. |

Regression analysis is the mathematical core of QSAR model development, used to correlate the selected molecular descriptors (independent variables) with the biological activity (dependent variable). jocpr.com Multiple Linear Regression (MLR) is a commonly used technique that generates a simple and interpretable linear equation. longdom.orgnih.gov For example, a hypothetical MLR model for the this compound series might take the form:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c represents the regression coefficients for each descriptor.

More advanced, non-linear regression methods such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can also be employed to capture more complex relationships between structure and activity. nih.govnih.gov The quality of the regression model is assessed using statistical parameters like the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). nih.gov High R² and Q² values indicate a model with good explanatory and predictive power, respectively.

Table 3: Statistical Parameters for Evaluating QSAR Model Performance

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Lower values indicate a better fit. |

Mechanistic Insights into Molecular Interactions and Biological Activities of 2,3 Dimethyl 2h 1,4 Thiazine 6 Carboxamide Research Oriented Focus

Enzyme Inhibition Studies and Kinetic Analysis

There is no published data on the enzyme inhibition properties of 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide.

In Vitro Enzyme Inhibition Assays and IC50 Determination

No studies were found that report the half-maximal inhibitory concentration (IC50) values of this compound against any enzyme.

Enzyme Kinetic Studies to Determine Inhibition Type (e.g., Ki, Ki' values)

There is no available research detailing the enzyme kinetic studies of this compound, and therefore, no determination of its inhibition constants (Ki and Ki') has been made.

Characterization of Inhibition Modes (Competitive, Non-competitive, Uncompetitive, Mixed-Type)

Without kinetic analysis, the mode of enzyme inhibition for this compound remains uncharacterized. There is no information to classify its inhibitory mechanism as competitive, non-competitive, uncompetitive, or mixed-type.

Investigation of Specific Enzyme Targets

There are no scientific reports identifying specific enzyme targets for this compound. Consequently, its activity against enzymes such as α-glucosidase, α-amylase, urease, COX-1, COX-2, cholinesterases, VEGFR-2, c-Met, p38α MAP kinase, carbonic anhydrase, dihydrofolate reductase, BACE, or nucleoside pyrophosphatase is unknown.

Receptor Binding Assays and Target Engagement Studies

No data from receptor binding assays or target engagement studies for this compound could be located in the public domain. This indicates a lack of research into its potential interactions with cellular receptors.

Analysis of Protein-Ligand Interactions and Binding Affinities

There is an absence of research on the protein-ligand interactions and binding affinities of this compound. Computational or experimental studies that would elucidate its binding to specific protein targets have not been published.

Role as a Chemical Probe in Biochemical Systems

No information available.

Structure-Activity Relationship (SAR) Investigations for Biological Function

No information available.

Elucidating the Impact of Structural Modifications on Biological Activity

No information available.

Identification of Key Structural Features for Desired Interactions

No information available.

There are no compounds to list in the table as no specific derivatives of this compound were discussed.

Analytical Methodologies for 2,3 Dimethyl 2h 1,4 Thiazine 6 Carboxamide in Research Contexts

Chromatographic Techniques for Purity, Separation, and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation of complex mixtures. For "2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide," various chromatographic methods are employed to ensure the integrity of research findings.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds like "this compound." Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase.

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. The inherent polarity of the thiazine (B8601807) and carboxamide moieties in the target compound dictates its retention behavior. Method development often involves optimizing the mobile phase composition (typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the buffer, and the column temperature to achieve optimal separation from impurities or other components. nih.govajpaonline.com

Detection is commonly achieved using a UV-Vis detector, as the conjugated π-system within the 1,4-thiazine ring is expected to exhibit strong absorbance in the UV region. researchgate.net A photodiode array (PDA) detector can be particularly useful, providing spectral data across a range of wavelengths to confirm peak purity and identity. researchgate.net For trace-level quantification, fluorescence detection may be employed if the molecule possesses native fluorescence or can be derivatized with a fluorescent tag.

A typical RP-HPLC method for analyzing 1,4-thiazine derivatives might employ the following conditions:

| Parameter | Condition |

| Column | C18 (e.g., ODS-2 Hypersil), 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH 3.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min): 0, 10, 15, 20; %B: 20, 80, 80, 20 |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 40 °C |

| Detection | UV at 230 nm |

| Injection Vol. | 10 µL |

This table is a representative example based on methods developed for related heterocyclic compounds. nih.govresearchgate.net

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the relatively high molecular weight and polarity of "this compound," direct analysis by GC may be challenging due to insufficient volatility and potential thermal degradation in the injector port or column.

To overcome these limitations, chemical derivatization is often necessary. jfda-online.com This process converts the polar functional groups (like the amide N-H) into less polar, more volatile derivatives. Common derivatization strategies include silylation (e.g., with BSTFA) or acylation. jfda-online.com For instance, a method for analyzing a related thiazinane carboxylic acid in urine involved derivatization with isobutyl chloroformate to enhance volatility prior to GC-MS analysis. nih.gov

When coupled with a Mass Spectrometry (MS) detector, GC provides high specificity and sensitivity. The mass spectrometer fragments the eluting compound into a unique pattern of ions, which serves as a molecular fingerprint for definitive identification. mdpi.com Flame Ionization Detection (FID) can also be used for quantification, offering a robust and linear response for carbon-containing compounds. unodc.org

A hypothetical GC-MS method for a derivatized form of the compound could involve the following parameters:

| Parameter | Condition |

| Column | 5% Phenyl/95% Methyl Silicone (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, 1.1 mL/min |

| Oven Program | 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |

| Injector Temp. | 250°C (Splitless) |

| Detector | Mass Spectrometer (MS) |

| MS Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 40-450 amu |

This table represents typical conditions for the analysis of derivatized heterocyclic compounds. nih.govunodc.org

Thin-Layer Chromatography (TLC) is an indispensable tool in synthetic chemistry for its simplicity, speed, and low cost. aga-analytical.com.pl It is primarily used for the qualitative monitoring of reaction progress and the preliminary assessment of product purity. tifr.res.in

In a typical TLC analysis, the compound is spotted onto a plate coated with a stationary phase, most commonly polar silica (B1680970) gel. uct.ac.za The plate is then developed in a sealed chamber containing a mobile phase (eluent). Separation occurs based on the principle of differential adsorption; more polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. silicycle.com

For a compound like "this compound," which contains a basic nitrogen atom, it may be beneficial to add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-2.0%), to the mobile phase to prevent peak tailing and improve spot shape. silicycle.com

Example Application: Monitoring Synthesis During the synthesis of "this compound," TLC can be used to track the consumption of the starting materials and the formation of the product. A sample is taken from the reaction mixture at various time points and spotted on a TLC plate alongside the starting materials. A difference in Rf values between the starting material and the newly formed spot indicates the progress of the reaction.

| Compound | Rf Value (Hexane:EtOAc 1:1) | Visualization |

| Starting Material A | 0.65 | UV Light (254 nm) |

| Starting Material B | 0.50 | UV Light (254 nm) |

| Product | 0.30 | UV Light (254 nm) |

This table is illustrative. Rf values are highly dependent on the exact TLC conditions (plate, eluent, temperature). uct.ac.zasilicycle.com

Visualization of the separated spots is often achieved by exposure to UV light if the compounds are UV-active, or by staining with chemical reagents (e.g., potassium permanganate (B83412) or anisaldehyde) that react to produce colored spots. uct.ac.za

General Spectrophotometric Tools for Analysis

UV-Visible spectrophotometry is a valuable analytical tool for the characterization and quantification of compounds containing chromophores. The 2H-1,4-thiazine ring system in "this compound" contains conjugated double bonds, which are expected to absorb UV or visible light. researchgate.net Studies on related thiazine and phenothiazine (B1677639) structures show strong absorption in the UV-Vis range. researchgate.netmdpi.com

By measuring the absorbance of a solution at a specific wavelength (λmax), where the compound absorbs most strongly, the concentration can be determined using the Beer-Lambert law. This method is rapid and straightforward, making it suitable for routine quantification, such as in dissolution testing or for determining reaction yields, provided no other components in the sample absorb at the same wavelength. The λmax for the compound would first need to be determined by scanning a dilute solution across a range of UV-Vis wavelengths (e.g., 200-700 nm). lakeheadu.ca

Development of Novel Analytical Procedures for Research Samples

The development of a novel analytical procedure for "this compound" must be a systematic process aimed at creating a method that is suitable for its intended purpose. fda.gov This process culminates in method validation, which provides documented evidence that the procedure is reliable and reproducible. wjpps.com

According to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), the validation process for a quantitative impurity or assay method involves evaluating several key performance characteristics. fda.gov

Key Validation Parameters:

| Parameter | Description |

| Specificity | The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products). This is often demonstrated by analyzing spiked samples and performing forced degradation studies. nih.gov |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. Typically assessed by analyzing a series of standards and evaluating the correlation coefficient (r²) of the calibration curve. researchgate.net |

| Accuracy | The closeness of the test results to the true value. Determined by applying the method to samples with known concentrations (e.g., spiked matrix) and calculating the percent recovery. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (short-term) and intermediate precision (within-laboratory variations). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage. |

This table summarizes key validation parameters as outlined in analytical method validation guidelines. fda.govfda.gov

Developing a novel procedure, for example an HPLC method, would involve screening different columns and mobile phases, optimizing the separation conditions, and then rigorously validating the final method by assessing all the parameters listed above to ensure the data generated is accurate and reliable. nih.gov

Future Perspectives and Emerging Research Avenues for 2,3 Dimethyl 2h 1,4 Thiazine 6 Carboxamide

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, data-driven decision-making. nih.gov For 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide, these computational tools offer a powerful approach to navigate the vast chemical space and design novel derivatives with enhanced biological profiles.

Quantitative Structure-Activity Relationship (QSAR): Future research will likely involve the development of robust 2D and 3D-QSAR models. nih.gov By correlating the structural features of a series of this compound analogues with their biological activities, these models can predict the potency of virtual compounds, thereby prioritizing synthetic efforts. researchgate.net For instance, QSAR studies on similar benzothiazine structures have successfully guided the design of more potent inhibitors. nih.gov This approach can identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern the compound's efficacy.

De Novo Drug Design and Virtual Screening: AI-driven de novo design algorithms can generate novel molecular structures with desired pharmacological properties from the ground up. nih.gov These tools, combined with large-scale virtual screening of compound libraries, can identify new derivatives of this compound that are predicted to have high binding affinity for specific biological targets. mdpi.com ML models, such as deep neural networks, can be trained on existing data to predict bioactivity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, reducing the time and cost associated with preclinical development. nih.govresearchgate.net

| AI/ML Application | Objective for this compound | Potential Outcome | Relevant Techniques |

|---|---|---|---|

| QSAR Modeling | To identify key structural features that determine biological activity. | Prediction of potency for new derivatives; guidance for lead optimization. | 2D-QSAR, 3D-QSAR (CoMFA, CoMSIA). nih.gov |

| Virtual Screening | To screen large virtual libraries for potential hits against a specific target. | Rapid identification of promising new analogues for synthesis and testing. | Structure-based and ligand-based screening, molecular docking. mdpi.com |

| De Novo Design | To generate entirely new molecules with desired therapeutic properties. | Discovery of novel scaffolds and compounds with improved efficacy. | Generative Adversarial Networks (GANs), Reinforcement Learning. nih.govcrimsonpublishers.com |

| ADMET Prediction | To forecast the pharmacokinetic and toxicity profiles of designed compounds. | Early-stage elimination of candidates with poor drug-like properties. | Deep learning models, Support Vector Machines (SVM). researchgate.netmdpi.com |

Advanced Mechanistic Investigations at the Molecular Level

A profound understanding of how this compound interacts with its biological targets is crucial for rational drug design. Advanced computational and experimental techniques can provide unprecedented insight into its mechanism of action at an atomic level.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to model the dynamic behavior of the compound when bound to its target protein. nih.gov These simulations can reveal the stability of the ligand-receptor complex, identify key amino acid residues involved in the interaction, and elucidate the conformational changes that occur upon binding. physchemres.org Such studies can explain the basis of the compound's activity and guide the design of mutations to enhance binding affinity. nih.gov

Binding Free Energy Calculations: Techniques such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used in conjunction with MD simulations to provide a quantitative estimate of the binding affinity. physchemres.org This allows for a more accurate comparison of different derivatives and helps in prioritizing compounds with the most favorable binding energies for further development.

Structural Biology: Future efforts should aim to obtain high-resolution crystal structures of this compound or its potent derivatives in complex with their biological targets. X-ray crystallography and cryo-electron microscopy can provide a static snapshot of the binding pose, validating computational models and offering a definitive blueprint for structure-based drug design. Molecular modeling studies on related benzosultams have, for example, suggested potential interactions with the colchicine (B1669291) binding site on microtubules, highlighting the power of these approaches. researchgate.netnih.gov

Exploration of Novel and Sustainable Synthetic Pathways

The advancement of "green chemistry" provides an opportunity to develop more efficient and environmentally friendly methods for synthesizing this compound and its analogues. rjraap.comresearchgate.net The focus will be on minimizing waste, reducing energy consumption, and using less hazardous materials. nih.gov

Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields by providing efficient and uniform heating. researchgate.net Microwave-assisted synthesis is considered an effective approach in green and sustainable chemistry. researchgate.net

One-Pot, Multi-Component Reactions: Designing synthetic routes that involve one-pot, multi-component reactions can enhance efficiency by reducing the number of intermediate purification steps, saving time and resources. nih.govmdpi.com This approach has been successfully used for the synthesis of other complex thiazine (B8601807) derivatives. mdpi.comnih.gov

Green Solvents and Catalysts: Future research should explore the use of environmentally benign solvents and recyclable catalysts. rasayanjournal.co.in Phase transfer catalysis, for instance, offers an eco-friendly process due to its mild conditions and the elimination of hazardous organic solvents. rasayanjournal.co.in

| Synthetic Strategy | Principle | Advantages for Thiazine Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid and efficient heating. | Reduced reaction times, higher yields, improved purity. researchgate.net |

| Ultrasound-Assisted Synthesis | Utilizes acoustic cavitation to enhance chemical reactivity. | Increased reaction rates and yields under mild conditions. rjraap.comnih.gov |

| Multi-Component Reactions | Combines three or more reactants in a single step to form a product. | High atom economy, operational simplicity, reduced waste. nih.gov |

| Phase Transfer Catalysis | Facilitates the reaction between reactants in immiscible phases. | Elimination of organic solvents, use of inexpensive catalysts, high yields. rasayanjournal.co.in |

Integration with High-Throughput Screening Platforms for Derivative Discovery

To fully explore the therapeutic potential of the this compound scaffold, a large number of derivatives must be synthesized and evaluated. High-Throughput Screening (HTS) platforms, integrated with combinatorial chemistry and computational predictions, provide a systematic framework for this large-scale discovery effort.

The creation of a diverse chemical library of this compound analogues is the first step. By leveraging the novel synthetic pathways described previously, combinatorial synthesis can be used to generate hundreds or thousands of distinct compounds by systematically varying the substituents on the thiazine ring.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves cyclization reactions of thiazine precursors with carboxamide groups. For example, analogous compounds are synthesized via acetonitrile reflux (1–3 min) followed by cyclization in DMF with iodine and triethylamine, yielding products confirmed by H and C NMR . Multi-step protocols require intermediate characterization via TLC, melting points, and spectroscopic techniques to ensure purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : H NMR to identify proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and C NMR for carbonyl (δ 165–175 ppm) and heterocyclic carbons .

- IR Spectroscopy : Confirmation of carboxamide C=O stretches (~1650 cm) and N-H bends (~3300 cm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) to verify molecular weight .

Q. How is the biological activity of this compound screened in preliminary studies?

- Methodological Answer : Initial screening involves in vitro assays:

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme Inhibition : Fluorometric or colorimetric assays targeting enzymes like acetylcholinesterase (for neurological applications) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A 2 factorial design evaluates variables like temperature, solvent polarity, and catalyst concentration. For example, varying acetonitrile/DMF ratios and iodine concentrations can identify optimal cyclization efficiency. Response surfaces model yield outcomes, reducing trial runs by 50% .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity) or impurity artifacts. Solutions include:

- Replication : Independent validation using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- HPLC-Purity Correlation : Bioactivity assays paired with HPLC to exclude false positives from byproducts .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature?

- Methodological Answer : Molecular dynamics (MD) simulations in software like COMSOL assess bond dissociation energies and hydrolysis rates. For example, simulations at pH 2–12 and 25–80°C identify degradation pathways (e.g., carboxamide hydrolysis to carboxylic acid) . Experimental validation via accelerated stability studies (40°C/75% RH for 6 months) confirms predictions .

Q. What scale-up challenges arise in transitioning from lab-scale to pilot-scale synthesis?

- Methodological Answer : Key challenges include heat dissipation and mixing efficiency. Strategies:

- Process Intensification : Continuous flow reactors improve heat control for exothermic cyclization steps .

- In-line Analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real-time .

Q. How do structural modifications of the thiazine ring affect the compound’s pharmacokinetic properties?

- Methodological Answer : Modifications (e.g., substituting methyl groups with halogens) are evaluated via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.